molecular formula C10H12O2 B028003 2-Phenylbutyric acid CAS No. 90-27-7

2-Phenylbutyric acid

Cat. No. B028003
Key on ui cas rn: 90-27-7
M. Wt: 164.20 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-N
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Patent
US05214191

Procedure details

A mixture of concentrated nitric acid (32 mL) and concentrated sulfuric acid (32 mL) were cooled in an ice salt bath. Solid 2-phenylbutyric acid (16.42 g, 100 mmol) was added in small portions maintaining the solution temperature below 10° C. The reaction was warmed to room temperature and allowed to stir for 1 hour. The product was isolated by pouring the reaction mixture onto 150 mL of crushed ice, filtering the white solid and recrystallizing from EtOH to give 14.5 g (69%) of the product as white crystals.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
16.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
69%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].S(=O)(=O)(O)O.[C:10]1([CH:16]([CH2:20][CH3:21])[C:17]([OH:19])=[O:18])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[N+:1]([C:13]1[CH:14]=[CH:15][C:10]([CH:16]([CH2:20][CH3:21])[C:17]([OH:19])=[O:18])=[CH:11][CH:12]=1)([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
32 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
16.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC
Step Three
Name
ice
Quantity
150 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were cooled in an ice salt bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the solution temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The product was isolated
FILTRATION
Type
FILTRATION
Details
filtering the white solid
CUSTOM
Type
CUSTOM
Details
recrystallizing from EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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